5,5,5-Trifluoro-4-methylpentan-2-amine

Catalog No.
S869782
CAS No.
910404-52-3
M.F
C6H12F3N
M. Wt
155.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5,5-Trifluoro-4-methylpentan-2-amine

CAS Number

910404-52-3

Product Name

5,5,5-Trifluoro-4-methylpentan-2-amine

IUPAC Name

5,5,5-trifluoro-4-methylpentan-2-amine

Molecular Formula

C6H12F3N

Molecular Weight

155.16 g/mol

InChI

InChI=1S/C6H12F3N/c1-4(3-5(2)10)6(7,8)9/h4-5H,3,10H2,1-2H3

InChI Key

GDHXRQSDQMINEY-UHFFFAOYSA-N

SMILES

CC(CC(C)N)C(F)(F)F

Canonical SMILES

CC(CC(C)N)C(F)(F)F
  • Central Nervous System (CNS) Effects

    Research has explored TFMMP's potential impact on the CNS. However, due to its structural similarity to amphetamines, it's crucial to note that TFMMP may exhibit stimulant properties and further studies are necessary to understand its full pharmacological profile [].

  • Organic Synthesis and Chemical Reactions

    Fluorinated compounds like TFMMP have demonstrated versatility in organic synthesis. Studies have explored reactions between perfluoroalkylated compounds (like TFMMP) and diamines, leading to the formation of complex amides and amines through C-C bond cleavage and rearrangement processes. This highlights the role of fluorinated compounds in generating new chemical entities with potential applications in pharmaceuticals and agrochemicals [].

  • Medicinal Chemistry

    The introduction of fluorine atoms into molecules can significantly alter their biological properties. Research on fluorinated amino acids, such as those derived from trifluoroacetic acid (a component of TFMMP), showcases the potential of fluorination in modifying biologically active molecules to improve their properties, such as increasing potency or altering metabolism [].

5,5,5-Trifluoro-4-methylpentan-2-amine is an organic compound characterized by its molecular formula C6H12F3NC_6H_{12}F_3N. It features three fluorine atoms attached to the terminal carbon of a pentane chain, along with a methyl group at the fourth carbon. This unique structure contributes to its distinctive chemical and biological properties. The compound has a molecular weight of approximately 155.16 g/mol and is typically encountered in powder form.

, including:

  • Oxidation: This compound can be oxidized to yield corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Under reduction conditions, it may form amines with lower oxidation states, often using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups. Reagents such as sodium azide or potassium cyanide are commonly employed for these reactions.

Research indicates that 5,5,5-Trifluoro-4-methylpentan-2-amine may exhibit significant biological activity due to its structural similarities to certain neurotransmitters and stimulants. Preliminary studies suggest potential effects on the central nervous system, warranting further investigation into its pharmacological profile and therapeutic applications. The introduction of fluorine atoms is known to enhance the potency and metabolic stability of biologically active compounds .

The synthesis of 5,5,5-Trifluoro-4-methylpentan-2-amine typically involves introducing trifluoromethyl groups into a pentane chain. A common method includes the reaction of 4-methylpentan-2-one with trifluoromethylamine under controlled conditions, often in the presence of a catalyst and inert atmosphere to minimize side reactions.

In industrial settings, continuous flow synthesis may be employed for scalable production, allowing for better control over reaction conditions and improved yields.

5,5,5-Trifluoro-4-methylpentan-2-amine has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity and structural characteristics, it may serve as a lead compound in drug development.
  • Organic Synthesis: Its unique reactivity profile makes it valuable in synthesizing complex organic molecules.
  • Agrochemicals: The compound's properties may be exploited in developing new agricultural chemicals with enhanced efficacy.

Studies have explored the interactions of 5,5,5-Trifluoro-4-methylpentan-2-amine with various biological targets. Its structural similarity to amphetamines raises concerns regarding potential stimulant effects. Further research is necessary to delineate its pharmacokinetic and pharmacodynamic profiles thoroughly. Investigations into its interactions with neurotransmitter systems could provide insights into its possible therapeutic uses or side effects .

Several compounds share structural similarities with 5,5,5-Trifluoro-4-methylpentan-2-amine. Notable examples include:

Compound NameMolecular FormulaKey Differences
5,5,5-Trifluoro-2-methylpentan-2-amineC6H12F3NC_6H_{12}F_3NDifferent positioning of methyl group
5,5,5-Trifluoro-3-methylpentan-2-amineC6H12F3NC_6H_{12}F_3NMethyl group at third carbon
5,5,5-Trifluoro-4-ethylpentan-2-amineC6H12F3NC_6H_{12}F_3NEthyl group instead of methyl

The uniqueness of 5,5,5-Trifluoro-4-methylpentan-2-amine lies in the specific arrangement of its trifluoromethyl and methyl groups. This configuration influences its reactivity and biological properties compared to its analogs.

XLogP3

2

Dates

Last modified: 04-15-2024

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